molecular formula C10H12ClN3O3 B2422463 1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea CAS No. 251096-55-6

1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea

Cat. No.: B2422463
CAS No.: 251096-55-6
M. Wt: 257.67
InChI Key: PLDABOMLAZCUCL-KPKJPENVSA-N
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Description

1-(4-Chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea (CAS 251096-55-6) is a urea-based compound of significant interest in agrochemical research. With the molecular formula C10H12ClN3O3 and a molecular weight of 257.67, it is characterized by its specific (1E)-(methoxyimino)methyl configuration . This compound is structurally analogous to known phenylurea herbicides, which have been extensively studied for their ability to inhibit photosynthesis . Such herbicides typically act by blocking electron transport at the photosystem II complex in the chloroplasts, thereby preventing the oxidation of water and the production of oxygen—a process fundamental to the Hill reaction . The presence of the 4-chlorophenyl moiety and the methoxyimino functional group in its structure is critical for its bioactivity and interaction with target sites. Research into this compound and its analogs is valuable for understanding the structure-activity relationships (SAR) that govern the efficacy and selectivity of herbicide action . The intramolecular hydrogen bonding, often observed in similar urea derivatives, can influence the molecule's planarity and conformational stability, which in turn may impact its binding affinity and overall biological activity . This product is intended for research applications only, including biochemical studies, mode-of-action investigations, and the development of novel pest management solutions. It is supplied with guaranteed high purity and is shipped with cold-chain transportation to ensure stability .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-methoxy-1-[(E)-methoxyiminomethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c1-16-12-7-14(17-2)10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDABOMLAZCUCL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CN(C(=O)NC1=CC=C(C=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/N(C(=O)NC1=CC=C(C=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea typically involves the reaction of 4-chloroaniline with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce various amines .

Scientific Research Applications

Pharmaceutical Applications

1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea has shown promise in pharmaceutical research due to its structural similarities to known anticonvulsant and anti-alcohol drugs. Modifications to enhance solubility and bioavailability have been explored:

  • Modification Techniques : Acylation with succinic anhydride has been utilized to improve solubility in aqueous media, potentially leading to better bioavailability and effectiveness as a liquid drug dosage form or prodrug with prolonged action.

Agrochemical Applications

The compound's structure suggests potential applications as an insecticide or herbicide. The chlorophenyl moiety is often associated with increased biological efficacy, making this compound a candidate for further investigation in agrochemical applications:

  • Biological Activity : Research indicates that it can interfere with biological processes in target organisms, which is crucial for developing effective agrochemicals.

Research has demonstrated the compound's significant biological activity through interaction studies that assess its effects on various biological systems. These studies are crucial for evaluating safety and effectiveness in real-world applications. In particular:

  • The compound has been tested for its potential as a urease inhibitor, which is critical in treating conditions associated with urease activity .

Case Study 2: Modification for Enhanced Efficacy

In another study, modifications to the compound were made to enhance its solubility and bioavailability. The results indicated that these modifications lead to compounds that are more soluble in water, which is expected to exhibit higher bioavailability.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea, also known by its CAS number 251096-55-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H12ClN3O3
  • Molecular Weight : 257.67 g/mol
  • IUPAC Name : N'-(4-chlorophenyl)-N-methoxy-N-[(E)-(methoxyimino)methyl]urea

The compound is characterized by the presence of a chlorophenyl group and a methoxyimino substituent, which are crucial for its biological activity.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro.

Key Findings:

  • In a study evaluating a series of urea derivatives, the target compound exhibited notable antiproliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The IC50 values were reported as follows:
    • A549 : IC50 = 2.39 ± 0.10 μM
    • HCT-116 : IC50 = 3.90 ± 0.33 μM
    • For comparison, the control drug Sorafenib had IC50 values of 2.12 ± 0.18 μM for A549 and 2.25 ± 0.71 μM for HCT-116 .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be attributed to its structural features. The SAR studies indicate that modifications to the chlorophenyl and methoxy groups can significantly alter the potency against cancer cell lines.

Table 1: Structure-Activity Relationship Summary

CompoundSubstituentIC50 (A549)IC50 (HCT-116)
TargetChlorophenyl, Methoxyimino2.39 ± 0.10 μM3.90 ± 0.33 μM
SorafenibN/A2.12 ± 0.18 μM2.25 ± 0.71 μM

The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been suggested that hydrogen bonding interactions between the urea moiety and amino acid residues in target proteins may play a crucial role in its activity .

Case Studies and Research Findings

Several research articles have highlighted the biological relevance of related compounds, indicating a trend in exploring urea derivatives as potential anticancer agents.

  • Synthesis and Evaluation : A study synthesized various urea derivatives and evaluated their antiproliferative activities across multiple cancer cell lines, confirming that modifications to the phenyl ring can enhance activity .
  • Pharmacokinetic Properties : Further investigations into pharmacokinetics revealed that certain analogs exhibit favorable brain penetration capabilities, suggesting potential for central nervous system-targeted therapies .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea?

Methodological Answer:
The compound can be synthesized via urea-forming reactions using carbamate intermediates. For example:

  • Step 1 : React phenyl carbamate derivatives (e.g., 4-chloro-3-(trifluoromethyl)phenyl carbamate) with aminophenol derivatives in acetonitrile under reflux conditions (65°C for 1 hour) .
  • Step 2 : Introduce methoxyimino groups via Schiff base reactions under controlled pH to ensure stereoselectivity (E/Z isomer control) .
  • Validation : Monitor reaction progress using TLC or HPLC. Purify via recrystallization or column chromatography.

Basic: How can the molecular structure and stereochemistry of this compound be characterized?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (XRD) : Resolve the E-configuration of the methoxyimino group and confirm bond angles/planarity. XRD parameters: Mo-Kα radiation, R factor < 0.065, data-to-parameter ratio > 14.8 .
  • Spectroscopy :
    • NMR : Analyze 1^1H and 13^{13}C peaks for aromatic protons (δ 7.2–7.8 ppm), urea carbonyl (δ 160–165 ppm), and methoxy groups (δ 3.3–3.8 ppm).
    • IR : Identify urea C=O stretch (~1650 cm1^{-1}) and imine C=N stretch (~1600 cm1^{-1}) .

Advanced: How should experimental designs assess environmental persistence and degradation pathways?

Methodological Answer:

  • Laboratory Studies :
    • Hydrolysis : Expose the compound to buffers at varying pH (4–9) and temperatures (20–50°C). Quantify degradation products via LC-MS .
    • Photolysis : Use UV irradiation (λ = 254 nm) to simulate sunlight. Monitor half-life and byproducts .
  • Field Studies :
    • Apply split-plot designs with soil types and microbial communities as subplots. Measure bioavailability using solid-phase microextraction (SPME) .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify confounding variables (e.g., solvent polarity in bioassays) .
  • Dose-Response Reevaluation : Conduct dose-ranging studies (0.1–100 µM) across multiple cell lines. Normalize data to positive controls (e.g., serine protease inhibitors) .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to validate target binding (e.g., serine protease active sites) and rule off-target effects .

Advanced: What in silico strategies predict interactions with non-target proteins?

Methodological Answer:

  • Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Suite. Prioritize urea and methoxyimino groups as key interaction motifs .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (50 ns trajectories) to assess hydrogen bonding with catalytic triads (e.g., Ser195-His57-Asp102 in proteases) .
  • ADMET Prediction : Use SwissADME to estimate permeability (LogP > 3.5) and cytochrome P450 interactions .

Basic: What analytical techniques quantify this compound in complex matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase = acetonitrile/water (70:30 v/v), flow rate = 1 mL/min, detection at 254 nm .
  • LC-MS/MS : Optimize ESI+ mode for [M+H]+ ion (m/z ~350). Fragment using collision energy 20–30 eV for structural confirmation .

Advanced: How to optimize synthetic yield while minimizing isomerization?

Methodological Answer:

  • Reaction Optimization :
    • Use DABCO (1,4-diazabicyclo[2.2.2]octane) as a base to stabilize intermediates and reduce side reactions .
    • Control temperature (<70°C) and solvent polarity (e.g., acetonitrile vs. DMF) to favor E-isomer formation .
  • Process Monitoring : Employ in-situ FTIR to track imine formation and adjust reagent stoichiometry dynamically .

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